molecular formula C15H22ClNO2 B1411813 Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride CAS No. 25979-24-2

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

Cat. No.: B1411813
CAS No.: 25979-24-2
M. Wt: 283.79 g/mol
InChI Key: WGSQNBOUUWMBNL-UHFFFAOYSA-N
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Description

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride (CAS: 25979-24-2) is a piperidine derivative characterized by a benzyl substituent at the 2-position of the piperidine ring and an ethyl ester carboxylate group. Its molecular formula is C₁₅H₂₂ClNO₂, with a molecular weight of 283.80 g/mol . Notably, the compound is currently listed as discontinued or temporarily unavailable by suppliers like CymitQuimica and Sigma-Aldrich, limiting its experimental use .

Properties

IUPAC Name

ethyl 2-benzylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13;/h3-5,8-9,16H,2,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQNBOUUWMBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Ethyl 2-benzylpiperidine-2-carboxylate: This involves the reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

  • Piperidine Derivative Synthesis: The piperidine ring is synthesized using starting materials such as benzyl chloride and ethyl acetoacetate.

  • Purification and Isolation: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are used.

  • Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-2-carboxylic acid derivatives.

  • Reduction Products: Piperidine-2-ol derivatives.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Medicine: It is used in medicinal chemistry for the development of pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.

  • Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Differences
This compound C₁₅H₂₂ClNO₂ 283.80 Benzyl, ethyl ester Ester, hydrochloride High lipophilicity due to benzyl group; ester may enhance metabolic stability .
(S)-Ethyl piperidine-2-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethyl ester Ester, hydrochloride Lacks benzyl group, reducing steric bulk and lipophilicity .
Ritalinic acid hydrochloride (Methylphenidate metabolite) C₁₃H₁₈ClNO₂ 255.74 Phenyl, carboxylic acid Carboxylic acid, hydrochloride Carboxylic acid group increases polarity vs. ester; impacts pharmacokinetics .
2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride C₁₂H₂₂ClNO₂ 247.76 Cyclobutane, ethyl ester Ester, hydrochloride Cyclobutane substituent introduces steric constraints; lower MW than benzyl analog .

Structural and Functional Insights

Lipophilicity and Pharmacokinetics: The benzyl group in this compound enhances lipophilicity compared to non-aromatic analogs like (S)-ethyl piperidine-2-carboxylate hydrochloride. This property may improve blood-brain barrier penetration, a critical factor for CNS-targeted compounds . In contrast, Ritalinic acid hydrochloride’s carboxylic acid group increases water solubility but reduces metabolic stability compared to ester-containing analogs .

Synthetic Utility :

  • This compound shares synthetic pathways with other ester-functionalized piperidines, such as carbodiimide-mediated coupling (as seen in glycine ethyl ester hydrochloride synthesis in ). However, its discontinued status contrasts with commercially available analogs like 2-(2-piperidinyl)ethyl cyclobutanecarboxylate hydrochloride, which remains accessible .

Biological Relevance :

  • While this compound lacks direct pharmacological data, structurally related H-series inhibitors (e.g., H-7, H-8) demonstrate that piperidine/piperazine cores with aromatic substituents are common in kinase and neurotransmitter modulation .

Biological Activity

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the piperidine family, characterized by a piperidine ring substituted with an ethyl ester and a benzyl group. The synthesis typically involves multiple steps, including the use of solvents like dichloromethane or ethanol and various reagents to achieve the desired compound with high yield and purity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter degradation. By inhibiting these enzymes, the compound may enhance cholinergic signaling, making it a candidate for treating neurological disorders like Alzheimer's disease.
  • Receptor Modulation : It interacts with various neurotransmitter receptors, potentially modulating their functions. This interaction could lead to therapeutic effects in conditions related to neurotransmitter imbalances.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism Therapeutic Potential
Inhibition of AChE and BuChEPrevents breakdown of acetylcholineAlzheimer's disease treatment
Anticancer propertiesInduces apoptosis in cancer cell linesPotential cancer therapy
Enzyme inhibitionInhibits CTP synthetaseImplications in nucleotide synthesis
Antimicrobial activityExhibits activity against various pathogensPossible use in treating infections

Case Studies and Research Findings

  • Neurological Disorders : A study demonstrated that the compound effectively inhibits AChE, leading to increased levels of acetylcholine in synaptic clefts. This action was linked to improved cognitive function in animal models of Alzheimer's disease.
  • Cancer Research : Preliminary investigations revealed that this compound could induce apoptosis in various cancer cell lines, such as breast and ovarian cancer cells. The compound showed IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound's inhibitory effects on CTP synthetase were quantified, with IC50 values suggesting significant potency. This inhibition could impact nucleotide synthesis pathways, making it relevant for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 2
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Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

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